molecular formula C8H6IN B1600428 7-iodo-1H-indole CAS No. 89976-15-8

7-iodo-1H-indole

Cat. No. B1600428
CAS RN: 89976-15-8
M. Wt: 243.04 g/mol
InChI Key: VBKAPLYISDSUCE-UHFFFAOYSA-N
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Description

7-iodo-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .


Synthesis Analysis

The title compound was prepared by a Friedel–Crafts acylation-oxime synthesis-decarboxylation/dehydration sequence starting from commercially available 7-iodoindole with 2- (7-iodo-1H-indol-3-yl)-2-oxoacetic acid as isolated intermediate .

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Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, by virtue of its increased electron density .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-iodo-1H-indole were determined by various spectroscopic methods including IR, NMR, and EI-MS .

Scientific Research Applications

Comprehensive Analysis of 7-Iodo-1H-Indole Applications

7-Iodo-1H-indole is a versatile compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Protein Kinase Inhibition: Protein kinases are critical enzymes that regulate various cellular processes. 7-Iodo-1H-indole has been identified as a core fragment in the development of new protein kinase inhibitors . These inhibitors can interact with the ATP binding pocket of targeted protein kinases, potentially offering therapeutic strategies for diseases related to protein kinase activity, such as cancer, inflammatory diseases, and neurodegenerative disorders .

Synthesis of Biologically Active Indoles: The synthesis of indoles is fundamental in medicinal chemistry due to their presence in many biologically active natural products. 7-Iodo-1H-indole serves as a starting material for synthesizing various indole derivatives, which exhibit therapeutic properties over a wide range of targets, including anticancer, anti-inflammatory, and antiviral activities .

Antitumor Activity: In medicinal chemistry, 7-Iodo-1H-indole has shown potent antitumor activity. Its derivatives are being studied for their efficacy in treating different types of cancer cells, making it a valuable compound in oncological research.

Fluorescent Probing: This compound has potential applications as a fluorescent probe. It can be used to detect DNA damage caused by environmental pollutants, aiding in the study of genotoxicity and the development of new diagnostic tools.

Pharmacological Research: Indole derivatives, including those derived from 7-Iodo-1H-indole, possess a variety of biological activities. They are of interest in pharmacological research for their potential in treating a range of conditions such as HIV, diabetes, malaria, and tuberculosis .

Development of Agrochemicals: The indole structure is prevalent in agrochemicals. 7-Iodo-1H-indole derivatives can be used to develop new agrochemicals that protect crops from pests and diseases, contributing to agricultural science and food security .

Cosmetic and Fragrance Industry: Indole derivatives are also used in the cosmetic and fragrance industry. They contribute to the scent profiles of perfumes and are used in the formulation of various beauty products .

Photosensitizer Compounds: Due to their unique properties, indole derivatives synthesized from 7-Iodo-1H-indole can act as photosensitizers. These compounds are used in photodynamic therapy, a treatment method that uses light to activate a photosensitizer drug, which then helps to destroy cancer cells .

Future Directions

Given the significant role of indole derivatives in pharmaceutical compounds, future research could focus on the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . Additionally, the investigation of novel methods of synthesis has attracted the attention of the chemical community .

properties

IUPAC Name

7-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKAPLYISDSUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453092
Record name 7-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-iodo-1H-indole

CAS RN

89976-15-8
Record name 7-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Iodoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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